An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-(3-nitrobenzoyl)pyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-(3-nitrobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-(3-nitrobenzoyl)pyridine is a unique heterocyclic ketone with potential applications in medicinal chemistry and materials science. Its structure, which combines a 4-methylpyridine ring with a 3-nitrobenzoyl group, suggests a range of chemical properties and biological activities worth exploring. A thorough spectroscopic characterization is the cornerstone of any research involving this molecule, providing unambiguous identification and a deeper understanding of its electronic and structural features. This guide offers a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Methyl-2-(3-nitrobenzoyl)pyridine, alongside a plausible synthetic protocol.
Proposed Synthesis
The synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine can be envisioned through a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This approach involves the reaction of a Grignard reagent derived from 2-bromo-4-methylpyridine with 3-nitrobenzoyl chloride.
Protocol: Synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
The reaction mixture is gently heated to initiate the formation of the Grignard reagent, (4-methylpyridin-2-yl)magnesium bromide. The disappearance of the magnesium turnings and the formation of a cloudy grey solution indicate the successful formation of the reagent.
-
-
Acylation Reaction:
-
In a separate flask, dissolve 3-nitrobenzoyl chloride in anhydrous THF.
-
Cool the solution of the Grignard reagent to 0 °C in an ice bath.
-
Slowly add the 3-nitrobenzoyl chloride solution to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-Methyl-2-(3-nitrobenzoyl)pyridine.
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Caption: Proposed synthetic route for 4-Methyl-2-(3-nitrobenzoyl)pyridine.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 4-Methyl-2-(3-nitrobenzoyl)pyridine, based on the known spectral properties of its constituent fragments: the 4-methylpyridine moiety and the 3-nitrobenzoyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~2.45 | Singlet | 3H | -CH₃ |
| ~7.20 | Doublet | 1H | Pyridine H-5 |
| ~7.70 | Triplet | 1H | Nitrophenyl H-5' |
| ~8.30 | Doublet of Doublets | 1H | Nitrophenyl H-6' |
| ~8.50 | Singlet | 1H | Pyridine H-3 |
| ~8.60 | Doublet | 1H | Pyridine H-6 |
| ~8.80 | Doublet of Doublets | 1H | Nitrophenyl H-4' |
| ~9.10 | Triplet | 1H | Nitrophenyl H-2' |
Rationale for Predictions:
-
Methyl Protons: The methyl group on the pyridine ring is expected to appear as a singlet in the upfield region, around 2.45 ppm.[1]
-
Pyridine Protons: The protons on the 4-methylpyridine ring will be influenced by the electron-withdrawing benzoyl group. The proton at position 5 (H-5) will likely be a doublet around 7.20 ppm. The proton at position 3 (H-3) is expected to be a singlet at approximately 8.50 ppm, and the proton at position 6 (H-6), being adjacent to the nitrogen, will be the most downfield of the pyridine protons, appearing as a doublet around 8.60 ppm.[1][2]
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Nitrophenyl Protons: The protons on the 3-nitrophenyl ring will exhibit a complex splitting pattern due to the strong electron-withdrawing effects of both the nitro group and the carbonyl group. The proton at H-5' is expected to be a triplet around 7.70 ppm. The remaining protons (H-2', H-4', and H-6') will be significantly deshielded and appear further downfield, with complex multiplicities.[3]
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~21.5 | -CH₃ |
| ~122.0 | Pyridine C-3 |
| ~124.5 | Pyridine C-5 |
| ~127.0 | Nitrophenyl C-2' |
| ~130.0 | Nitrophenyl C-5' |
| ~135.0 | Nitrophenyl C-4' |
| ~138.0 | Nitrophenyl C-6' |
| ~148.0 | Pyridine C-4 |
| ~148.5 | Nitrophenyl C-3' |
| ~150.0 | Pyridine C-6 |
| ~154.0 | Pyridine C-2 |
| ~192.0 | Carbonyl C=O |
Rationale for Predictions:
-
Methyl Carbon: The methyl carbon should appear at a characteristic upfield chemical shift of around 21.5 ppm.[4]
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbon attached to the methyl group (C-4) is expected around 148.0 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) will be downfield, with C-2 being the most deshielded due to the attached benzoyl group.[4][5]
-
Nitrophenyl Carbons: The carbons of the 3-nitrophenyl ring will have their chemical shifts dictated by the positions of the nitro and carbonyl groups. The carbon bearing the nitro group (C-3') will be significantly deshielded.[6]
-
Carbonyl Carbon: The ketone carbonyl carbon is expected to have a characteristic downfield chemical shift in the range of 190-200 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~850 | Strong | C-N stretch |
Rationale for Predictions:
-
C=O Stretch: A strong absorption band around 1680 cm⁻¹ is characteristic of an aryl ketone carbonyl group.
-
NO₂ Stretches: The nitro group will exhibit two strong and characteristic absorption bands: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[7][8]
-
Aromatic and Aliphatic C-H Stretches: The spectrum will show medium intensity bands for the aromatic C-H stretching vibrations and weak bands for the aliphatic C-H stretching of the methyl group.[9]
-
Aromatic C=C Stretches: Bands corresponding to the C=C stretching vibrations of the pyridine and benzene rings are expected in the 1600-1475 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 242 | [M]⁺ (Molecular Ion) |
| 225 | [M - OH]⁺ |
| 196 | [M - NO₂]⁺ |
| 150 | [M - C₆H₄NO₂]⁺ |
| 121 | [C₆H₄NO₂]⁺ |
| 92 | [C₅H₄N-CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₀N₂O₃), which is 242.23 g/mol .
-
Key Fragmentations:
-
Loss of a nitro group (-NO₂) would result in a fragment at m/z 196.[11]
-
Cleavage of the bond between the carbonyl group and the pyridine ring could lead to a fragment corresponding to the 3-nitrobenzoyl cation at m/z 150.
-
Cleavage on the other side of the carbonyl group could produce a 4-methylpyridin-2-yl cation at m/z 92.[12]
-
Further fragmentation of the 3-nitrobenzoyl cation could lead to the loss of CO, and the subsequent loss of the nitro group could generate a phenyl cation at m/z 77.
-
Caption: Predicted fragmentation pathway for 4-Methyl-2-(3-nitrobenzoyl)pyridine.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for 4-Methyl-2-(3-nitrobenzoyl)pyridine. While experimental verification is essential, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed synthetic route, offer a solid foundation for researchers and scientists working with this compound. The provided rationale, based on the analysis of analogous structures and fundamental spectroscopic principles, ensures a high degree of confidence in the predicted values. This information is critical for the unambiguous identification, purity assessment, and further investigation of the chemical and biological properties of 4-Methyl-2-(3-nitrobenzoyl)pyridine.
References
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